![molecular formula C12H15N3O4 B14593493 Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate CAS No. 61149-49-3](/img/structure/B14593493.png)
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hydrazinylidene moiety, which is further substituted with a 4-methyl-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 4-methyl-3-nitrophenylhydrazine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazinylidene moiety can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Reduction: Sodium borohydride, methanol solvent.
Substitution: Ammonia, ethanol solvent.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of azides or other nitrogen-containing compounds.
Substitution: Formation of amides or esters.
Scientific Research Applications
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors and alter signal transduction processes, resulting in various biological effects.
Comparison with Similar Compounds
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure but lacks the hydrazinylidene moiety.
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate: Similar structure but contains a fluoro group instead of a methyl group.
Ethyl 2-methyl-3-(2-nitrophenyl)propanoate: Similar structure but with different substitution patterns on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinylidene moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61149-49-3 |
|---|---|
Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 2-[(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C12H15N3O4/c1-4-19-12(16)9(3)13-14-10-6-5-8(2)11(7-10)15(17)18/h5-7,14H,4H2,1-3H3 |
InChI Key |
QMBWFWBWVSUODM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)
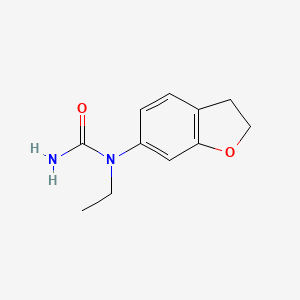
![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
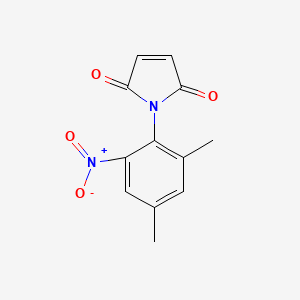
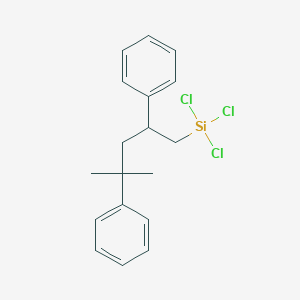

![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
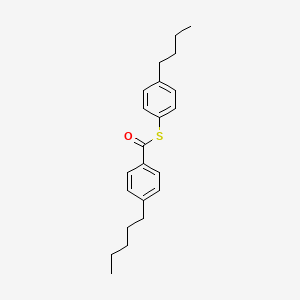
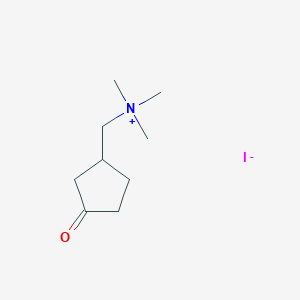
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
